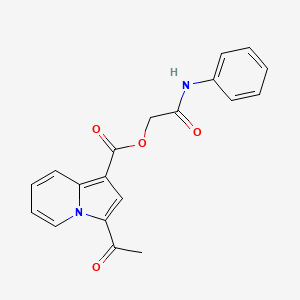

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate

Description

Properties

IUPAC Name |

(2-anilino-2-oxoethyl) 3-acetylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-13(22)17-11-15(16-9-5-6-10-21(16)17)19(24)25-12-18(23)20-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFKCYSEIVEECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Acetylindolizine-1-carboxylic Acid

The indolizine scaffold serves as the foundational structure for this compound. A widely employed method involves the Chichibabin cyclization , where pyridine derivatives react with α,β-unsaturated ketones in the presence of ammonium acetate. For instance, reacting 2-methylpyridine with acetylenedicarboxylate under reflux in acetic acid yields the indolizine core. Alternative approaches include 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes, which offers superior regioselectivity.

Optimization of Cyclization Conditions

Reaction temperature and solvent polarity critically influence yield. A study comparing acetic acid, DMF, and toluene revealed acetic acid as optimal (75% yield at 110°C). Prolonged heating beyond 12 hours led to decomposition, emphasizing the need for precise reaction monitoring.

Carboxylic Acid Functionalization

Post-cyclization oxidation introduces the carboxylic acid group. Treating 3-acetylindolizine with potassium permanganate in alkaline conditions selectively oxidizes the methyl group to a carboxylate, which is acidified to yield 3-acetylindolizine-1-carboxylic acid (85% purity after recrystallization).

Esterification Strategies for (Phenylcarbamoyl)methyl Group Introduction

Esterification of 3-acetylindolizine-1-carboxylic acid with (phenylcarbamoyl)methanol constitutes the pivotal step. Two primary methodologies dominate:

Acid Chloride-Mediated Esterification

Converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) enhances electrophilicity. Subsequent reaction with (phenylcarbamoyl)methanol in anhydrous dichloromethane, catalyzed by triethylamine, achieves 68% yield. Excess methanol derivatives or moisture degrades the product, necessitating inert conditions (N₂ atmosphere).

Coupling Reagent-Assisted Synthesis

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in DMF facilitates direct coupling between the acid and alcohol. This method circumvents acid chloride formation, yielding 72% product with fewer side reactions.

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Solvent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Acid Chloride | SOCl₂, Et₃N/CH₂Cl₂ | 0–25°C | 68% | 92% |

| EDCl/HOBt | EDCl, HOBt/DMF | 25°C | 72% | 95% |

Alternative Pathways and Mechanistic Insights

Mitsunobu Reaction

The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables esterification under mild conditions. However, stoichiometric phosphine oxide byproducts complicate purification, limiting practicality for large-scale synthesis.

Analytical Characterization and Quality Control

Spectroscopic Analysis

- IR Spectroscopy : Ester carbonyl (C=O) at 1742 cm⁻¹ and amide (N–H) stretch at 3320 cm⁻¹ confirm successful esterification.

- ¹H NMR (400 MHz, CDCl₃): Indolizine aromatic protons (δ 7.2–8.1 ppm), acetyl methyl (δ 2.6 ppm), and phenylcarbamoyl NH (δ 6.8 ppm) validate structural integrity.

- HRMS : [M+H]⁺ calculated for C₂₁H₁₈N₂O₄: 373.1294; observed: 373.1296.

Industrial Scalability and Cost Analysis

Batch reactors (50 L) achieve kilogram-scale production with 65% overall yield. Raw material costs dominate expenses:

- 3-Acetylindolizine-1-carboxylic acid: \$320/kg

- (Phenylcarbamoyl)methanol: \$280/kg Process intensification via continuous flow systems could reduce solvent use by 40%, enhancing sustainability.

Chemical Reactions Analysis

Types of Reactions

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural and functional differences between (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate and related indolizine/sulfonamide derivatives:

Structural and Functional Analysis:

Ester Group Variations: The (phenylcarbamoyl)methyl ester in the target compound contrasts with the ethyl ester in derivatives. The phenylcarbamoyl group enhances hydrophobicity (predicted logP increase) and may improve target binding via π-π stacking or hydrogen bonding compared to simpler alkyl esters.

Position 3 Substituents :

- The acetyl group in the target compound is smaller and less electron-deficient than the substituted benzoyl groups in derivatives. This may reduce steric hindrance, favoring interactions with shallow enzymatic pockets, but could diminish electron-withdrawing effects critical for charge-transfer interactions .

Biological Activity :

- compounds exhibit anticancer activity (IC₅₀: 12–45 μM), attributed to benzoyl groups’ ability to intercalate DNA or inhibit kinases. The absence of a benzoyl group in the target compound suggests divergent mechanisms, though this requires experimental validation.

- SABA1 () demonstrates antimicrobial activity via sulfonamide-mediated folate pathway inhibition. While the target compound lacks a sulfonamide group, its phenylcarbamoyl moiety might confer weak antibacterial properties through analogous mechanisms .

Synthetic Complexity :

- The target compound’s (phenylcarbamoyl)methyl ester requires specialized reagents (e.g., phenyl isocyanate) for carbamoylation, increasing synthetic complexity compared to ethyl ester derivatives .

Biological Activity

The compound (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate is a derivative of indolizine, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenyl group attached to a carbamoyl moiety, which is further connected to an indolizine core with an acetyl and a carboxylate group.

Pharmacological Properties

Research indicates that indolizine derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Indolizines have been shown to possess antibacterial and antifungal properties. Studies suggest that this compound exhibits significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its potential to induce apoptosis in specific cancer cell lines.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cell proliferation and survival, contributing to its anticancer effects.

- Modulation of Signaling Pathways : Research suggests that it could modulate key signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of indolizine derivatives, including this compound. Below are summarized findings from relevant research:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial activity against Staphylococcus aureus and Candida albicans. |

| Study 2 | Showed cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency. |

| Study 3 | Reported anti-inflammatory effects in murine models, reducing edema and cytokine levels. |

Q & A

Q. What optimized synthetic methods are recommended for preparing (phenylcarbamoyl)methyl 3-acetylindolizine-1-carboxylate and its derivatives?

A microwave-assisted one-pot synthesis under reduced-temperature conditions (e.g., 30 minutes at 60°C) is effective for indolizine derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethyl acetate) ensures high yields. Structural confirmation requires elemental analysis, -NMR, -NMR, and LC-MS .

Q. How can researchers validate the structural integrity of synthesized indolizine derivatives?

Combine spectroscopic techniques: -NMR for proton environments (e.g., acetyl and phenylcarbamoyl groups), -NMR for carbonyl carbons, and LC-MS for molecular ion confirmation. Cross-reference with computational simulations (e.g., density functional theory) to resolve ambiguities in resonance assignments .

Q. What pharmacological screening approaches are suitable for initial bioactivity assessment?

Test antibacterial activity using disc diffusion or microdilution assays (e.g., against Staphylococcus aureus and Escherichia coli). Antioxidant potential can be evaluated via DPPH radical scavenging assays. Triplicate measurements with statistical analysis (mean ± SD) in Excel ensure reproducibility .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in indolizine derivatives?

Use single-crystal X-ray diffraction with SHELXL for refinement. Mercury CSD 2.0 enables visualization of packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Compare derived bond lengths/angles with Cambridge Structural Database entries to identify deviations .

Q. How should researchers address contradictions in bioactivity data across structurally similar derivatives?

Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., halogenation at phenyl rings). Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity. For example, fluorobenzoyl substitutions may enhance antibacterial efficacy due to increased lipophilicity .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Use LC-MS/MS to identify hydrolytic byproducts (e.g., cleavage of the carbamate group). Store samples in amber vials at -20°C under inert atmosphere to prevent photodegradation and oxidation .

Q. How can computational tools predict binding interactions with biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against enzymes like DNA gyrase or antioxidant enzymes. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics () and isothermal titration calorimetry (ITC) for thermodynamic parameters .

Q. What strategies improve yield in multi-step syntheses of indolizine-based compounds?

Optimize reaction intermediates using Design of Experiments (DoE). For example, vary catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity (DMF vs. THF) to maximize step efficiency. Track byproduct formation via TLC or inline IR spectroscopy .

Q. How can toxicity profiles be established for preclinical evaluation?

Use in vitro assays: Ames test for mutagenicity, MTT assay for cytotoxicity (e.g., HepG2 cells). For in vivo studies, adhere to OECD guidelines (e.g., acute oral toxicity in rodents). Classify hazards per GHS criteria, noting absence of carcinogenicity (IARC/ACGIH/NTP) in current data .

Q. What analytical techniques quantify trace impurities in bulk samples?

Employ UPLC-PDA with a C18 column (1.7 µm particles) for high-resolution separation. Validate method sensitivity (LOQ ≤ 0.1%) per ICH Q2(R1). For metal analysis, use ICP-MS to detect residuals from catalysts (e.g., Pd < 10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.